molecular formula C28H33ClN2O8 B13851351 Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate

Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate

Cat. No.: B13851351
M. Wt: 561.0 g/mol
InChI Key: ABALCYAIGJEVES-UHFFFAOYSA-N
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Description

Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate involves multiple steps. The process typically starts with the preparation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, followed by the introduction of the chloro and pentahydroxyhexanoyl groups. The final step involves the esterification of the piperidine-1-carboxylate group with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.

Comparison with Similar Compounds

Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Other benzo[5,6]cyclohepta[1,2-b]pyridine derivatives: These compounds share the same core structure but have different substituents, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H33ClN2O8

Molecular Weight

561.0 g/mol

IUPAC Name

ethyl 4-[13-chloro-5-(2,3,4,5,6-pentahydroxyhexanoyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate

InChI

InChI=1S/C28H33ClN2O8/c1-2-39-28(38)31-11-9-15(10-12-31)22-19-7-6-18(29)13-17(19)4-3-16-5-8-20(30-23(16)22)24(34)26(36)27(37)25(35)21(33)14-32/h5-8,13,21,25-27,32-33,35-37H,2-4,9-12,14H2,1H3

InChI Key

ABALCYAIGJEVES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)C(C(C(C(CO)O)O)O)O)C=C(C=C3)Cl)CC1

Origin of Product

United States

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